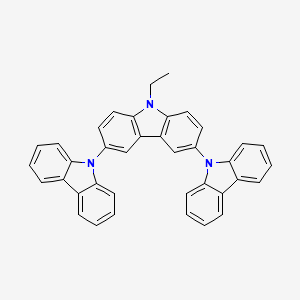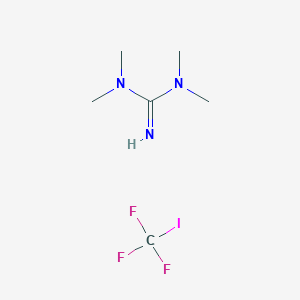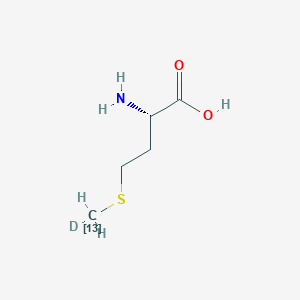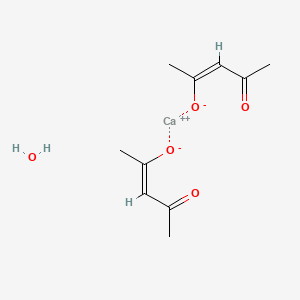
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride is a compound that features a brominated benzene ring with isotopic carbon labeling and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride typically involves the bromination of a benzene derivative followed by the introduction of an amine group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The isotopic labeling of carbon atoms is achieved through the use of isotopically labeled precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of isotopically labeled precursors in industrial settings requires careful handling and precise control of reaction conditions to maintain the integrity of the labeled atoms .
Chemical Reactions Analysis
Types of Reactions
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry
In chemistry, (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride is used as a precursor in the synthesis of more complex molecules. Its isotopic labeling makes it valuable for tracing reaction pathways and studying reaction mechanisms .
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its isotopic labeling allows for precise tracking of the compound within biological pathways .
Medicine
In medicine, the compound’s amine group makes it a potential candidate for drug development. Its unique structure may offer therapeutic benefits in treating certain medical conditions .
Industry
In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its isotopic labeling provides a means for quality control and product verification .
Mechanism of Action
The mechanism of action of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play key roles in binding to these targets, influencing their activity and function. The isotopic labeling allows for detailed studies of these interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trienamine;hydrochloride: Similar structure but different functional groups.
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Different core structure but similar bromination.
Uniqueness
The uniqueness of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride lies in its combination of bromination, isotopic labeling, and amine functionality. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
1325559-26-9 |
|---|---|
Molecular Formula |
C7H9BrClN |
Molecular Weight |
228.46 g/mol |
IUPAC Name |
(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H/i1+1,2+1,3+1,4+1,6+1,7+1; |
InChI Key |
MDEJOHXOXKDGOU-BTZXTVEYSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)CN)Br.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)

![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)



